![molecular formula C18H18FN5O2 B2802404 2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-[(methylcarbamoyl)amino]prop-2-enamide CAS No. 1424622-01-4](/img/structure/B2802404.png)
2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-[(methylcarbamoyl)amino]prop-2-enamide
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Overview
Description
The compound “2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-[(methylcarbamoyl)amino]prop-2-enamide” is a chemical compound with the molecular formula C16H13FN2O2 . It is used for proteomics research .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 284.29 . It is recommended to store this compound at room temperature . Unfortunately, other specific physical and chemical properties are not available in the retrieved resources.Scientific Research Applications
Antimicrobial Agent Synthesis
One of the primary applications of this compound is in the synthesis of various heterocycles with potential antimicrobial properties. Bondock et al. (2008) utilized a similar compound as a key intermediate for synthesizing new coumarins, pyridines, pyrroles, thiazoles, and other heterocycles, which were evaluated for their antimicrobial activity. The study highlights the compound's versatility in creating a range of products with potential antimicrobial applications (Bondock, Rabie, Etman, & Fadda, 2008).
Anticancer Activity
Another significant area of research involving this compound is its potential role in anticancer activity. Ghosh, Zheng, and Uckun (1999) studied analogs of A77 1726, the active metabolite of the immunosuppressive drug leflunomide, which inhibits the tyrosine kinase epidermal growth factor receptor (EGFR). This study implies that derivatives of this compound could play a role in cancer treatment, particularly in targeting EGFR (Ghosh, Zheng, & Uckun, 1999).
Nonlinear Optical Properties and Molecular Docking
Jayarajan et al. (2019) focused on the synthesis of compounds related to 2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-[(methylcarbamoyl)amino]prop-2-enamide, examining their nonlinear optical (NLO) properties and molecular docking. This study is indicative of the compound's relevance in the field of computational chemistry and materials science, particularly in exploring interactions at the molecular level (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).
Stereochemical Studies
Khutsishvili et al. (2008) conducted stereochemical studies on derivatives of the compound, focusing on its structural aspects using experimental and quantum-chemical calculations. This research provides insights into the stereochemistry of such compounds, which is crucial for understanding their interactions and reactivity in various chemical and biological processes (Khutsishvili, Rusakov, Krivdin, Istomina, Petrova, Sobenina, & Mikhaleva, 2008).
Synthesis of Benzothiophenes and Pyridine Derivatives
The compound's role in synthesizing benzothiophenes and pyridine derivatives, which have applications in medicinal chemistry and drug design, is demonstrated in studies by Bialy and Gouda (2011). They showed how cyanoacetamide derivatives, related to the subject compound, were synthesized and evaluated for antitumor and antioxidant activities (Bialy & Gouda, 2011).
Safety and Hazards
properties
IUPAC Name |
1-[[2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]amino]-3-methylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2/c1-11-8-13(9-14(10-20)17(25)22-23-18(26)21-3)12(2)24(11)16-7-5-4-6-15(16)19/h4-9H,1-3H3,(H,22,25)(H2,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLXXLRBCPEIKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2F)C)C=C(C#N)C(=O)NNC(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-[(methylcarbamoyl)amino]prop-2-enamide |
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